

A Technical Guide to the Physicochemical Properties of 1-Chloro-4-ethylhexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-4-ethylhexane

Cat. No.: B13186548

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-ethylhexane is a halogenated alkane with potential applications in organic synthesis and as an intermediate in the manufacturing of more complex molecules. A thorough understanding of its physical properties and solubility is crucial for its effective use in research and development. This technical guide provides a summary of the available computed data for **1-Chloro-4-ethylhexane**, alongside detailed, standard experimental protocols for the determination of its key physical and chemical characteristics. Due to a lack of publicly available experimental data, this document also serves as a framework for researchers to systematically characterize this compound.

Introduction

Haloalkanes are a class of organic compounds that play a significant role in synthetic organic chemistry, serving as precursors for a wide array of functional groups. Their physical properties, such as boiling point, melting point, and density, are dictated by the nature of the carbon skeleton and the halogen atom(s) present.^{[1][2]} Generally, haloalkanes exhibit higher boiling points than their parent alkanes due to increased molecular weight and polarity.^{[1][2]} Their solubility is typically low in water but significant in organic solvents.^{[1][3][4]} This guide focuses specifically on **1-Chloro-4-ethylhexane**, providing essential data and methodologies for its handling and application in a laboratory setting.

Physical Properties of 1-Chloro-4-ethylhexane

Specific experimentally determined physical properties for **1-Chloro-4-ethylhexane** are not extensively reported in the public domain. However, computed values are available and provide useful estimates. The following table summarizes these properties.

Property	Value	Source
Molecular Formula	C8H17Cl	PubChem[5]
Molecular Weight	148.67 g/mol	PubChem[5]
Boiling Point	Not Experimentally Determined	-
Melting Point	Not Experimentally Determined	-
Density	Not Experimentally Determined	-
Refractive Index	Not Experimentally Determined	-

Solubility Profile

The solubility of a compound is a critical parameter for its use in reactions, purifications, and formulations. While specific quantitative solubility data for **1-Chloro-4-ethylhexane** is not available, a qualitative prediction can be made based on the general behavior of haloalkanes. [3][4]

General Solubility of Haloalkanes:

- Water: Sparingly soluble to insoluble.[3][4]
- Organic Solvents: Generally soluble in nonpolar and moderately polar organic solvents such as ethers, and hydrocarbons.[1][3]

The following table can be used to record experimentally determined solubility data.

Solvent	Solubility (g/100 mL) at 25°C	Observations
Water		
Ethanol		
Methanol		
Acetone		
Diethyl Ether		
Toluene		
Hexane		

Experimental Protocols

To facilitate the experimental characterization of **1-Chloro-4-ethylhexane**, the following standard laboratory protocols are provided.

Determination of Boiling Point

The boiling point can be determined using a simple distillation apparatus.

Apparatus:

- Round-bottom flask
- Distillation head with a thermometer adapter
- Condenser
- Receiving flask
- Heating mantle
- Boiling chips

Procedure:

- Place a small volume of **1-Chloro-4-ethylhexane** into the round-bottom flask along with a few boiling chips.
- Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.
- Begin heating the sample gently.
- Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Determination of Density

The density of liquid **1-Chloro-4-ethylhexane** can be determined using a pycnometer.

Apparatus:

- Pycnometer (specific gravity bottle)
- Analytical balance
- Constant temperature water bath

Procedure:

- Clean and dry the pycnometer and determine its mass.
- Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25°C) until it reaches thermal equilibrium.
- Remove any excess water and dry the outside of the pycnometer before measuring its mass.
- Empty and dry the pycnometer, then fill it with **1-Chloro-4-ethylhexane**.
- Repeat the thermal equilibration and weighing process.
- The density is calculated using the formula: Density = (mass of substance) / (volume of substance) where the volume of the substance is determined from the mass and known density of water at that temperature.

Determination of Refractive Index

The refractive index can be measured using a refractometer.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper

Procedure:

- Calibrate the refractometer using a standard of known refractive index.
- Ensure the prism of the refractometer is clean and dry.
- Place a few drops of **1-Chloro-4-ethylhexane** onto the prism.
- Close the prism and allow the sample to reach the desired temperature, typically controlled by a circulating water bath.
- Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
- Read the refractive index from the scale.

Determination of Solubility

The isothermal shake-flask method is a common technique for determining solubility.

Apparatus:

- Vials with screw caps
- Orbital shaker with temperature control
- Analytical balance

- Filtration apparatus (e.g., syringe filters)
- Analytical instrument for quantification (e.g., Gas Chromatography)

Procedure:

- Add an excess amount of **1-Chloro-4-ethylhexane** to a series of vials.
- Add a known volume of each solvent to be tested to the respective vials.
- Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C).
- Allow the mixtures to equilibrate for at least 24 hours, ensuring that undissolved solute remains.
- After equilibration, allow the solid to settle.
- Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved solid.
- Quantify the concentration of **1-Chloro-4-ethylhexane** in the filtrate using a suitable analytical method like Gas Chromatography.
- The solubility is expressed as the mass of solute per volume of solvent (e.g., g/100 mL).

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties and solubility of a compound such as **1-Chloro-4-ethylhexane**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. testbook.com [testbook.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. 1-Chloro-4-ethylhexane | C8H17Cl | CID 80094670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 1-Chloro-4-ethylhexane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13186548#physical-properties-and-solubility-of-1-chloro-4-ethylhexane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com